(2S)-2-Isopropylpyrrolidine

Description

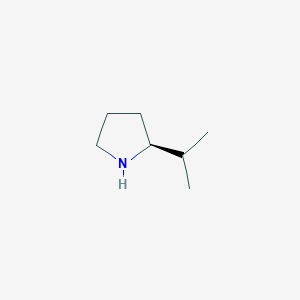

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-propan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOADRGAJWNJVGC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285997 | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41720-99-4 | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41720-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrrolidine Scaffold: a Privileged Structure in Chemistry

The utility of the pyrrolidine (B122466) scaffold in drug discovery and organic synthesis is well-established. nih.govnih.gov This saturated heterocyclic system offers a three-dimensional structure that is highly advantageous for creating molecules with specific biological activities. nih.govnih.gov Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring allow for a non-planar conformation, a feature that contributes to a greater exploration of three-dimensional space. nih.govnih.gov This "pseudorotation" of the ring enables the creation of a diverse range of molecular shapes, which is crucial for the precise interactions required between a drug and its biological target. nih.govnih.gov

The pyrrolidine ring is a fundamental component of numerous natural products, including many alkaloids, and is a key building block in the synthesis of a wide variety of pharmaceutical agents. Its presence in compounds with anticancer, antibacterial, anti-inflammatory, and central nervous system-modulating properties highlights its broad therapeutic potential. nih.govnih.gov The ability to functionalize the pyrrolidine ring at various positions provides chemists with a powerful tool to fine-tune the pharmacological profile of a molecule. researchgate.net

The Decisive Role of Stereochemistry and Chirality

The concept of stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount in understanding the properties and functions of (2S)-2-Isopropylpyrrolidine and its derivatives. pdvpmtasgaon.edu.inpdx.edu Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of stereochemistry. libretexts.org Molecules that are mirror images of each other are known as enantiomers. pdvpmtasgaon.edu.inlibretexts.org

In the case of this compound, the "(2S)" designation specifies a particular three-dimensional arrangement at the second carbon atom of the pyrrolidine (B122466) ring, which is a chiral center. This specific configuration is crucial because biological systems, such as enzymes and receptors, are themselves chiral. units.it Consequently, different enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even produce undesirable side effects. units.it

The spatial orientation of the isopropyl group in this compound significantly influences how its derivatives interact with biological targets. nih.gov This steric factor plays a critical role in determining the binding affinity and selectivity of these compounds. nih.govresearchgate.net When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. pdvpmtasgaon.edu.inlibretexts.org Diastereomers have different physical and chemical properties, allowing for their separation and individual study. libretexts.orgunits.it

Research Trajectories: from Foundation to Future

Stereoselective Synthesis of the this compound Core Structure

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the C2 position of the pyrrolidine ring. Various strategies have been developed to achieve high enantiomeric purity.

Strategic Approaches for Enantiocontrol in Pyrrolidine Ring Formation

The enantioselective synthesis of 2-substituted pyrrolidines, including the isopropyl variant, can be broadly categorized into several strategic approaches. These include the use of chiral pool starting materials, the application of chiral auxiliaries to direct stereoselective transformations, and the employment of asymmetric catalysis. wikipedia.org The choice of strategy often depends on the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

One common strategy involves the cyclization of a linear precursor that already contains the necessary stereochemical information. For instance, an amino alcohol derived from a chiral amino acid can undergo cyclization to form the pyrrolidine ring with the desired stereochemistry. Another approach is the asymmetric reduction of a cyclic imine or enamine precursor. Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, can be rendered enantioselective through the use of chiral catalysts. researchgate.net

Chiral Auxiliary-Mediated Methods for Introducing Isopropyl Stereocenters

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org These auxiliaries are temporarily attached to an achiral substrate to direct a subsequent chemical transformation, after which they are removed to yield the enantiomerically enriched product. york.ac.uk

A well-established method for the synthesis of 2-substituted pyrrolidines involves the use of chiral auxiliaries derived from amino acids or other readily available chiral molecules. For example, pseudoephedrine can serve as a chiral auxiliary. It can be converted into an amide with a carboxylic acid, and the resulting α-proton can be deprotonated and reacted with an electrophile. The stereochemistry of the addition is controlled by the chiral auxiliary. Subsequent removal of the auxiliary yields the desired chiral product. wikipedia.orgnih.gov While not specifically detailed for this compound in the provided context, this methodology is a general and practical approach for the synthesis of α-substituted chiral carbonyl compounds, which can be precursors to the target pyrrolidine.

Another notable example is the use of pseudoephenamine as a chiral auxiliary, which has shown high diastereoselectivity in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.govharvard.edu The general principle involves attaching the auxiliary to a suitable precursor, performing a diastereoselective alkylation to introduce the isopropyl group, and then cleaving the auxiliary to yield the enantiomerically pure 2-isopropylpyrrolidine (B1350872).

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Pseudoephedrine | Asymmetric alkylation | wikipedia.org |

| Pseudoephenamine | Asymmetric alkylation | nih.gov |

| Oxazolidinones | Aldol (B89426) reactions, alkylations | wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | wikipedia.org |

| (R)-BINOL | Asymmetric synthesis of terpenes | wikipedia.org |

Asymmetric Catalytic Routes to Enantiomerically Pure Pyrrolidine Systems

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. libretexts.org Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral pyrrolidines.

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and nickel, have proven to be highly effective in the synthesis of chiral pyrrolidines. One powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners, which provides a direct route to fused pyrrolidine systems. rsc.org The use of chiral ligands on the metal center can induce high enantioselectivity in these transformations.

A notable development is the enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with unactivated secondary alkyl iodides, catalyzed by a nickel complex. nih.gov This method allows for the synthesis of a variety of 2-alkylpyrrolidines from a single, readily available precursor, N-Boc-pyrrolidine. nih.gov This approach is particularly effective for introducing secondary alkyl groups, which complements other methods that are more suited for primary alkyl substituents. nih.gov

Furthermore, iridium-catalyzed asymmetric hydrogenation of cyclic imines is a highly effective strategy for accessing chiral pyrrolidines with excellent enantioselectivities. These catalytic systems offer a direct and efficient route to the desired this compound from a corresponding prochiral pyrroline (B1223166) precursor.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Product Type | Reference |

| Nickel/Ligand | Enantioconvergent Negishi Cross-Coupling | 2-Alkylpyrrolidines | nih.gov |

| Rhodium/Ligand | Intermolecular C-H Functionalization | β-Arylpyrrolidines | nih.gov |

| Iridium/Ligand | Asymmetric Hydrogenation | Chiral Pyrrolidines | |

| Palladium/Ligand | Decarboxylative Allylic Alkylation | Silicon-Tethered Heterocycles | rsc.org |

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, often complementing traditional metal-based catalysis. whiterose.ac.ukmdpi.comnih.gov Proline and its derivatives are among the most successful organocatalysts for the synthesis of chiral pyrrolidines. mdpi.comnih.gov

One of the key strategies is the enantioselective aminomethylation of aldehydes, which can be catalyzed by chiral pyrrolidines. wisc.edu This reaction provides access to β-amino aldehydes, which are versatile intermediates for the synthesis of β²-amino acids and other chiral building blocks. wisc.edu The stereochemical outcome of these reactions can be influenced by the steric bulk of the 2-substituent on the pyrrolidine catalyst. wisc.edu

Biocatalysis, a subset of organocatalysis, utilizes enzymes to perform highly selective transformations. Transaminases have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. acs.orgnih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. acs.orgnih.gov

Derivatization Strategies for Functionalization of this compound and its Analogs

Once the chiral this compound core has been synthesized, it can be further functionalized to generate a diverse range of derivatives with potential applications in various fields. The nitrogen atom of the pyrrolidine ring is a primary site for derivatization.

A common derivatization is the formation of N-Mannich bases. For instance, 3-isopropyl-pyrrolidine-2,5-dione, a related structure, has been shown to react with formaldehyde (B43269) and various secondary amines to yield a series of N-Mannich bases. tandfonline.com This type of reaction can be applied to this compound to introduce a variety of functional groups at the nitrogen atom.

Another important functionalization is the acylation of the nitrogen atom. This can be achieved by reacting the pyrrolidine with acyl chlorides or anhydrides. The resulting amides can serve as key intermediates for further transformations or as final products with specific biological activities. For example, N-acyl-2-substituted pyrrolidines have been used in studies of selective C-N bond cleavage. nih.gov

The synthesis of prostacyclin derivatives has utilized 1-isopropylpyrrolidine (B100543) as a heterocyclic amine component, highlighting its utility in the construction of complex pharmaceutical agents. google.com Furthermore, the catalytic asymmetric reductive functionalization of secondary amides, a process that can be applied to derivatives of this compound, allows for the synthesis of various α-branched chiral amines. nih.gov

Regioselective and Stereoselective N-Substitution Reactions

Regioselective and stereoselective reactions are crucial in organic synthesis for controlling the formation of specific isomers. masterorganicchemistry.comquora.com Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. quora.com Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of this compound, these principles are applied to introduce substituents at the nitrogen atom with high control over the product's constitution and spatial arrangement.

The nitrogen atom of the pyrrolidine ring is a nucleophilic center, making it a prime site for substitution reactions. nih.gov The steric hindrance imposed by the isopropyl group at the adjacent C2 position can influence the approach of electrophiles, thereby affecting the regioselectivity of reactions on the pyrrolidine ring itself, although N-substitution is more common.

Enzymes can be employed to achieve high regioselectivity and stereoselectivity in organic reactions. mdpi.com For instance, enzymatic reactions can selectively acylate a specific position on a molecule, even in the presence of multiple reactive sites. mdpi.com While specific examples for this compound are not detailed in the provided results, the general principles of using enzymes for selective substitutions are well-established. mdpi.com

Functional Group Interconversions on the Pyrrolidine Ring

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. These reactions are essential for elaborating the structure of a molecule like this compound to access a variety of derivatives. Common FGIs include the conversion of alcohols to leaving groups like sulfonates (e.g., tosylates, mesylates) or halides, which can then be displaced by nucleophiles. ub.eduvanderbilt.edu

For a pyrrolidine ring, FGIs can involve modifications of substituents on the carbon atoms. For example, a hydroxyl group on the ring can be converted to a better leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine. This tosylate can then be displaced by a variety of nucleophiles in an SN2 reaction, which proceeds with inversion of stereochemistry. ub.edu This allows for the controlled introduction of new functional groups with a specific stereochemical outcome.

Another important class of FGIs is the reduction of carbonyl groups, amides, or nitriles to introduce new functionalities. vanderbilt.edu For instance, a carboxylic acid group on the pyrrolidine ring could be reduced to an alcohol, or an amide could be converted to an amine. These transformations expand the range of accessible derivatives from a common intermediate.

Synthesis of Spiro Pyrrolidine Derivatives

Spiro compounds are molecules containing two rings that share a single common atom. Spiro-pyrrolidine derivatives are of significant interest due to their presence in many biologically active natural and synthetic compounds. mdpi.comresearchgate.net Several synthetic strategies have been developed to construct these complex architectures.

One common method is the 1,3-dipolar cycloaddition reaction. This involves the reaction of an azomethine ylide, generated in situ from an amine and an aldehyde, with a dipolarophile. This approach has been used to synthesize complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons. ua.es The reaction conditions, including the order of addition of reactants, can be critical for achieving high yields. ua.es

Another strategy involves the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives, which has been shown to produce spiro[indole–pyrrolidine] derivatives in high yields under aqueous and mechanochemical conditions. mdpi.com This method is noted for its environmental friendliness and operational simplicity. mdpi.com

The synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives has also been reported through a sequence involving a Michael condensation followed by reductive cyclization. nih.gov These compounds have been investigated for their potential analgesic and antidepressant properties. nih.gov

A variety of spiro-pyrrolidine derivatives have been synthesized and characterized, with data often including melting points, IR spectroscopy, and NMR spectroscopy to confirm their structures.

Table 1: Examples of Synthesized Spiro Pyrrolidine Derivatives

| Compound Name | Synthetic Method | Key Reactants | Reference |

| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives | 1,3-dipolar cycloaddition | Primary amine, maleimide, aldehyde | ua.es |

| Spiro[indole–pyrrolidine] derivatives | Michael condensation | 3-dicyanomethylene-2H-indol-2-ones, isothiocyanates | mdpi.com |

| Spiro[tetralin-2,2'-pyrrolidine] | Michael condensation, reductive cyclization | 2-Nitrotetralin, methyl acrylate | nih.gov |

| Spiro[indan-2,2'-pyrrolidine] | Michael condensation, reductive cyclization | 2-Nitroindan, methyl acrylate | nih.gov |

| Spiropyridoindolepyrrolidine derivatives | One-pot multicomponent reaction | Isatins, acetyl chloride, secondary amines, vinilidene Meldrum's acid, primary amines, malononitrile | frontiersin.org |

Synthesis of Isopropyl-Substituted Pyrrolidine Analogs and Bioisosteres

The synthesis of analogs and bioisosteres of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize pharmacokinetic properties. Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity. researchgate.net

For instance, the isopropyl group in this compound could be replaced by other alkyl groups or functional groups of similar size and lipophilicity to probe the steric and electronic requirements of a biological target. The synthesis of such analogs often involves starting from different substituted precursors or employing palladium-catalyzed cross-coupling reactions to introduce various substituents. bris.ac.uk

The pyrrolidine ring itself can be considered a bioisostere for other cyclic or acyclic structures. For example, in the design of nicotinic receptor ligands, dialkylamino and appropriately substituted benzene (B151609) rings have been used as bioisosteric replacements for the pyrrolidine ring. researchgate.net

The synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as kinase inhibitors demonstrates the use of an isopropyl group on a different heterocyclic core to achieve desired biological activity. nih.gov While not directly an analog of this compound, this highlights the importance of the isopropyl substituent in modulating biological interactions. nih.gov

Research in this area often involves the synthesis of a library of compounds with systematic variations to identify key structural features for biological activity.

Utility as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemistry. york.ac.uk The auxiliary is then removed, having served its purpose of inducing chirality. The effectiveness of a chiral auxiliary is judged by its ability to be easily attached and removed, and to provide high levels of stereocontrol. york.ac.uk

Pyrrolidine-based chiral auxiliaries have proven effective in directing diastereoselective alkylation reactions. While direct examples focusing solely on this compound are not extensively detailed in the provided results, the principle is well-established with analogous structures like pseudoephedrine and oxazolidinones. wikipedia.orgwilliams.edu In these systems, the chiral auxiliary is first converted into an amide. The α-proton of the carbonyl group is then removed by a base to form a chiral enolate. The bulky substituent on the chiral auxiliary, in this case, the isopropyl group, effectively shields one face of the enolate. This steric hindrance directs the incoming electrophile (an alkyl halide, for instance) to attack from the less hindered face, resulting in the preferential formation of one diastereomer. wikipedia.orgwilliams.edu The diastereomeric ratio of the products can often be determined using techniques like NMR spectroscopy or chromatography. williams.edu After the alkylation step, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product, and the auxiliary itself can often be recovered and reused. york.ac.uk

For instance, in the alkylation of pseudoephedrine amides, the stereochemistry of the addition product is controlled by the methyl group of the pseudoephedrine, leading to a product that is syn to the methyl group and anti to the hydroxyl group. wikipedia.org Similarly, in the alkylation of N-propionyl oxazolidinones, the bulky benzyl (B1604629) substituent directs the alkylation to occur trans to it, leading to high diastereoselectivity. williams.edu

| Auxiliary Type | Substrate Example | Base | Electrophile | Diastereomeric Ratio | Reference |

| Oxazolidinone | N-propionyl oxazolidinone | NaN(TMS)2 | Allyl iodide | 98:2 | williams.edu |

| Pseudoephedrine | α-methylbutyramide | Not specified | Alkyl halide | High | nih.gov |

This table illustrates the principle of diastereoselective alkylation using chiral auxiliaries analogous to this compound.

The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, with high stereocontrol is a significant challenge in organic synthesis. chemrxiv.org Chiral auxiliaries derived from scaffolds like this compound can play a crucial role in this endeavor. The steric bulk of the auxiliary can effectively direct the approach of a second electrophile to an already substituted carbon atom.

Research has demonstrated that chiral auxiliaries like pseudoephenamine, which shares structural similarities with the conceptual use of this compound, exhibit remarkable stereocontrol in alkylation reactions that form quaternary carbon centers. nih.gov The high crystallinity of the resulting amide derivatives often facilitates their purification and analysis. nih.gov The general strategy involves the sequential alkylation of an amide derived from the chiral auxiliary. nih.gov The first alkylation proceeds as described above, and the resulting product is then subjected to a second alkylation, which, under the influence of the chiral auxiliary, leads to the formation of a quaternary stereocenter with a high degree of diastereoselectivity. nih.gov This methodology provides a powerful tool for the synthesis of complex molecules containing these challenging structural motifs. nih.gov

Design and Application of this compound-Derived Chiral Ligands

Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst. This catalyst can then transfer its chirality to a substrate, leading to an enantiomerically enriched product in a process known as asymmetric catalysis. nobelprize.org

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.govnih.gov A key principle is the concept of C2 symmetry, where the ligand has a twofold rotational axis of symmetry. nih.gov This symmetry can reduce the number of possible transition states in a reaction, often leading to higher enantioselectivity. nih.gov However, non-symmetrical ligands have also proven to be highly effective. nih.gov

In the context of this compound, its chiral pyrrolidine ring provides a rigid scaffold. The isopropyl group introduces significant steric bulk, which can be strategically positioned to create a well-defined chiral pocket around the metal center. This chiral environment dictates the orientation of the substrate as it coordinates to the metal, thereby controlling the facial selectivity of the reaction. The electronic properties of the ligand can also be tuned by modifying other parts of the molecule to influence the reactivity of the metal catalyst. nih.gov

Chiral ligands derived from pyrrolidine structures are widely used in asymmetric hydrogenation and reduction reactions. wikipedia.orgnih.gov These reactions are fundamental for the synthesis of chiral alcohols and amines, which are important building blocks for pharmaceuticals and other biologically active molecules. ajchem-b.comsigmaaldrich.com

In these reactions, a metal complex, typically containing rhodium, ruthenium, or iridium, is coordinated with a chiral ligand. nih.govajchem-b.commdpi.com This chiral catalyst then activates molecular hydrogen and delivers it to one face of a prochiral substrate, such as a ketone, imine, or alkene, with high enantioselectivity. wikipedia.org The specific ligand used can have a profound impact on the efficiency and selectivity of the reaction. For example, ligands like DuPhos and BPE, which are chiral phospholanes, have shown exceptional performance in the asymmetric hydrogenation of a wide variety of substrates. sigmaaldrich.com

While specific data for this compound-derived ligands in these exact reactions is not available in the provided search results, the extensive use of similar chiral phosphine (B1218219) and diamine ligands underscores the potential of this structural motif. wikipedia.orgnih.govajchem-b.com

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rhodium/DuPhos | Enamides | Chiral Amines | >95% | sigmaaldrich.com |

| Ruthenium/TsDPEN | Aromatic Ketones | Chiral Alcohols | High | nih.gov |

| Iridium/SEGPHOS | Quinolines | Chiral Tetrahydroquinolines | High | researchgate.net |

This table showcases the effectiveness of various chiral ligand-metal complexes in asymmetric hydrogenation, a field where this compound derivatives could be applied.

The utility of chiral ligands extends beyond hydrogenation to a broad spectrum of metal-catalyzed asymmetric reactions, including aldol reactions, Michael additions, and cycloadditions. nih.govnih.govcatalyst-enabling-synthetic-chemistry.com

Asymmetric Aldol Reactions: These reactions form a carbon-carbon bond between a ketone or aldehyde and an enolate, creating a β-hydroxy carbonyl compound. nih.gov Chiral metal complexes can catalyze this transformation enantioselectively. rsc.orgcsic.esrsc.orgnih.gov The chiral ligand controls the geometry of the enolate and the approach of the aldehyde, thus determining the stereochemistry of the product.

Asymmetric Michael Additions: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govrsc.org Metal complexes with chiral ligands can facilitate this reaction with high enantioselectivity, providing access to a wide range of chiral compounds. nih.govmdpi.com

Asymmetric Cycloadditions: These are powerful reactions for the construction of cyclic molecules. catalyst-enabling-synthetic-chemistry.com For example, the [3+2] cycloaddition of azomethine ylides with alkenes, catalyzed by a chiral copper-phosphine complex, can produce highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. sioc-journal.cn Similarly, rhodium-catalyzed [2+2+2] cycloadditions can construct complex polycyclic systems with quaternary carbon centers in high enantiomeric excess. researchgate.net

The design of chiral ligands based on the this compound scaffold holds promise for achieving high stereocontrol in these and other important synthetic transformations.

In-Depth Analysis of this compound in Organocatalysis Reveals Limited Direct Application

Extensive investigation into the scientific literature for applications of the specific chemical compound this compound as a direct organocatalyst in asymmetric synthesis has yielded limited results. While the pyrrolidine scaffold is a cornerstone of modern organocatalysis, research has predominantly focused on more complex derivatives, rather than the simple 2-isopropyl substituted compound itself.

The pyrrolidine ring, famously exemplified by the amino acid proline, is a privileged structure in asymmetric catalysis. It readily forms enamine and iminium ion intermediates, which are crucial for activating substrates in a stereocontrolled manner. This has led to the development of a vast library of pyrrolidine-based catalysts for a wide array of chemical transformations, including aldol reactions, Michael additions, and Mannich reactions.

However, the specific role and efficacy of an isopropyl group at the C2 position of the pyrrolidine ring, as in this compound, is not well-documented in the context of direct catalysis. The majority of published research employs pyrrolidine derivatives with more elaborate substituents designed to enhance stereoselectivity and reactivity. These modifications often include:

Diarylprolinol ethers: Such as the Hayashi-Jørgensen catalyst, where a bulky diarylmethanol group is attached to the C2 position.

Bifunctional catalysts: These incorporate hydrogen-bond-donating groups like thioureas, sulfonamides, or amides into the pyrrolidine structure to provide additional activation and stereochemical control.

Fused ring systems: Catalysts have been designed where the pyrrolidine ring is part of a more rigid, complex structure, such as in camphor-derived catalysts.

While this compound is commercially available and utilized as a chiral building block for the synthesis of more complex molecules and ligands, its direct application as a standalone organocatalyst appears to be an underexplored area of research. The available literature does not provide sufficient data—such as reaction yields, diastereoselectivity, and enantioselectivity for specific reactions—to compile a detailed analysis of its contributions to organocatalysis under the specified outline.

Therefore, a dedicated section on the contributions of this compound to organocatalysis cannot be generated due to the absence of specific research findings in the public domain. The scientific community's focus has evidently been on more highly functionalized pyrrolidine derivatives to achieve optimal results in asymmetric synthesis.

Table of Compounds

As no specific reactions or compounds could be detailed in the article body, a table of compounds cannot be generated.

Medicinal Chemistry and Biological Activity of 2s 2 Isopropylpyrrolidine Derivatives

Structure-Activity Relationship (SAR) Studies of (2S)-2-Isopropylpyrrolidine Analogs

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure. Structure-activity relationship (SAR) studies aim to elucidate the key molecular features responsible for their pharmacological effects and to guide the design of more potent and selective analogs.

Identification of Key Structural Features for Biological Activity

While specific SAR studies on this compound derivatives are not extensively documented in publicly available research, general principles for pyrrolidine-based compounds can be extrapolated. The pyrrolidine (B122466) ring itself serves as a versatile scaffold, and its stereochemistry, particularly at the C2 position, is often crucial for target binding. The isopropyl group at this position contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in biological targets.

For N-acylethanolamine acid amidase (NAAA) inhibitors based on a pyrrolidine amide scaffold, SAR data have indicated that small, lipophilic substituents on a terminal phenyl group are preferable for optimal potency rsc.org. This suggests that the size and electronic properties of substituents on the pyrrolidine ring and its appended functionalities are critical determinants of biological activity.

Modifications and Their Influence on Potency and Selectivity

Modifications to the this compound core can significantly impact the potency and selectivity of the resulting derivatives. Common modification strategies include:

N-Substituents: Altering the substituent on the pyrrolidine nitrogen can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its interaction with target proteins.

Ring Modifications: Introduction of additional functional groups or conformational constraints on the pyrrolidine ring can enhance binding affinity and selectivity. For instance, in a series of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency against NAAA but decrease selectivity over fatty acid amide hydrolase (FAAH) rsc.org. Conversely, conformationally restricted linkers improved selectivity rsc.org.

Stereochemistry: The stereochemistry at the C2 position is often critical. The (S)-configuration of the 2-isopropyl group will dictate a specific spatial arrangement of substituents, which can lead to stereoselective interactions with chiral biological targets.

Pharmacological Profile Exploration and Therapeutic Potential

Derivatives of this compound have been investigated for a variety of therapeutic applications, leveraging the diverse biological activities associated with the broader class of pyrrolidine-containing compounds.

Assessment of Anticonvulsant Properties and Proposed Mechanisms of Action

Research into the anticonvulsant potential of related structures has provided valuable insights. A study on N-Mannich bases derived from 3-isopropyl-pyrrolidine-2,5-dione revealed that these compounds were largely inactive in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests tandfonline.comnih.gov. This was in contrast to their 3-benzhydryl-pyrrolidine-2,5-dione counterparts, which showed significant anticonvulsant activity tandfonline.comnih.gov. The proposed mechanism of action for the active benzhydryl derivatives involved the blocking of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels nih.gov. These findings suggest that while the pyrrolidine-2,5-dione core is a relevant scaffold for anticonvulsant activity, the nature of the substituent at the 3-position is a critical determinant of efficacy, with the isopropyl group in this specific series not being favorable for activity.

Further studies on other pyrrolidine-2,5-dione derivatives have identified compounds with broad-spectrum anticonvulsant properties in various animal models, including the MES, scPTZ, and 6 Hz seizure tests mdpi.comnih.govmdpi.com. The mechanism of action for some of these compounds is thought to be complex, potentially involving the inhibition of both sodium and calcium currents mdpi.commdpi.com.

Investigations into Antidiabetic and Anticancer Activities of Pyrrolidine-Based Compounds

The broader class of pyrrolidine derivatives has been extensively explored for its potential in treating diabetes and cancer.

Antidiabetic Activity: Pyrrolidine-containing compounds have been designed as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase nih.govnih.gov. By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is slowed, which can help manage blood sugar levels in diabetic patients nih.gov. For example, a series of N-acetylpyrrolidine derivatives were synthesized and shown to have potential inhibitory effects on both α-glucosidase and α-amylase nih.gov.

The following table summarizes the inhibitory concentrations (IC50) of selected pyrrolidine derivatives against these enzymes:

| Compound ID | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| Derivative 1 | 36.32 | - |

| Derivative 2 | - | 27.51 |

| Derivative 3 | 26.24 | 18.04 |

| Data sourced from studies on various pyrrolidine derivatives and may not be specific to this compound analogs. |

Anticancer Activity: A wide array of synthetic pyrrolidine compounds has demonstrated significant anticancer activity against various cancer cell lines bohrium.com. The cytotoxic effects of these compounds are often dependent on the specific substitutions on the pyrrolidine ring bohrium.com. For instance, novel 2-(het)arylpyrrolidine-1-carboxamides have shown in vitro activity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen (B1202) mdpi.com. In vivo studies with these compounds in a murine leukemia model also showed an increased life span of the treated animals mdpi.com.

Another study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives found that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity against human A549 lung epithelial cells mdpi.com.

The table below shows the in vitro anticancer activity of selected pyrrolidone derivatives:

| Cell Line | Compound | Effect |

| Human A549 lung epithelial cells | 1,3,4-oxadiazolethione derivative | Reduced viability to 28.0% |

| Human A549 lung epithelial cells | 4-aminotriazolethione derivative | Reduced viability to 29.6% |

| Data reflects the activity of specific pyrrolidone derivatives and not necessarily this compound analogs. |

Exploration of Potential as Modulators of Neurotransmission and Metabolic Processes

The pyrrolidine scaffold is a key component of molecules that can modulate neurotransmission. For example, certain disubstituted phenylpyrrolidines have been investigated for their ability to increase extracellular levels of catecholamines, such as dopamine (B1211576) and norepinephrine, in the cerebral cortex nus.edu.sg. This modulation of neurotransmitter levels suggests potential applications in neurological and psychiatric disorders.

In the realm of metabolic processes, pyrrolidine derivatives have been designed to inhibit various enzymes. As previously mentioned, their role as inhibitors of α-amylase and α-glucosidase highlights their potential in modulating carbohydrate metabolism nih.govnih.gov. Furthermore, pyrrolidine amide derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides, which play a role in inflammation and pain rsc.org.

Other Reported Biological Activities of Pyrrolidine Derivatives (e.g., antibacterial, antiviral, antifungal)

The pyrrolidine scaffold is a versatile structural motif that has been incorporated into a wide range of compounds exhibiting diverse biological activities, including antimicrobial properties. nih.govbiointerfaceresearch.com Research into pyrrolidine derivatives has revealed their potential as antibacterial, antifungal, and antiviral agents. nih.govbiointerfaceresearch.comunimi.it

Antibacterial Activity

Various derivatives of the pyrrolidine ring system have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain thiazole-based pyrrolidine derivatives have shown selective activity against Gram-positive bacteria. biointerfaceresearch.com One study reported that a 4-F-phenyl derivative (compound 11) was effective against Staphylococcus aureus and Bacillus cereus, with zones of inhibition of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm, respectively, at a concentration of 400 µg. biointerfaceresearch.com However, it showed no activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com This selectivity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

Other studies on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone also demonstrated moderate antibacterial activity. nih.govscispace.com The minimum inhibitory concentrations (MICs) for these compounds against various bacterial strains were found to be in the range of 16–128 µg/mL. nih.govscispace.com

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Thiazole-based pyrrolidine derivative (4-F-phenyl) | Staphylococcus aureus | Inhibition Zone (400 µg) | 30.53 ± 0.42 mm | biointerfaceresearch.com |

| Thiazole-based pyrrolidine derivative (4-F-phenyl) | Bacillus cereus | Inhibition Zone (400 µg) | 21.70 ± 0.36 mm | biointerfaceresearch.com |

| Pyrrolidine-2,5-dione derivative (Compound 8) | Various Bacteria | MIC | 16-64 µg/mL | nih.gov |

| Pyrrolidine-2,5-dione derivative (Compound 5) | Various Bacteria | MIC | 32-128 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of pyrrolidine derivatives has also been a subject of investigation. Compounds with a 2,3-pyrrolidinedione skeleton have been identified as promising candidates for new antifungal agents. unimi.it In one study, these derivatives were tested against Candida albicans, a common opportunistic yeast. unimi.it A particular derivative (compound 13) demonstrated significant antibiofilm activity against C. albicans, which was comparable to chlorhexidine, a widely used antiseptic. unimi.it

Additionally, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown significant antifungal activities against species like Aspergillus niger and Candida albicans. researchgate.netnih.gov Interestingly, while the ligand itself showed no activity, its metal complexes with Copper(II), Cobalt(II), and Nickel(II) were effective, suggesting the crucial role of the metal ion in the biological activity. nih.gov

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2,3-Pyrrolidinedione derivative (Compound 13) | Candida albicans | Significant antibiofilm activity, comparable to chlorhexidine | unimi.it |

| Cu(II), Co(II), Ni(II) complexes of a pyrrolidone thiosemicarbazone | Aspergillus niger, Candida albicans | Significant antifungal activity | researchgate.netnih.gov |

| Pyrrolidine-2,5-dione derivative (Compound 8) | Various Yeasts | MIC of 64–256 µg/mL | nih.gov |

Antiviral Activity

While the pyrrolidine ring is a component of various biologically active molecules, including some with anti-HIV properties, specific research on the antiviral activities of this compound derivatives is less documented in readily available literature. biointerfaceresearch.com The development of antiviral agents is an active area of research, focusing on natural products and synthetic molecules that can target various stages of the viral life cycle. nih.govmdpi.com For example, non-nucleoside uracil (B121893) derivatives have demonstrated antiviral activity against a range of viruses by inhibiting key viral enzymes like RNA-dependent RNA polymerase (RdRp). mdpi.com Given the structural diversity achievable with the pyrrolidine scaffold, it remains a potentially valuable framework for the future design of novel antiviral compounds.

Molecular Target Engagement and Mechanistic Investigations

Understanding how this compound derivatives interact with biological targets at a molecular level is crucial for rational drug design and development. These investigations often involve studying interactions with specific receptors, inhibition of enzymes, and modulation of ion channel activity.

Studies on Receptor-Ligand Interactions

The interaction between a ligand (such as a pyrrolidine derivative) and its biological receptor is a highly specific event that initiates a physiological response. nih.gov These noncovalent interactions are characterized by high affinity and specificity. nih.gov

While detailed studies specifically on this compound are limited, research on related structures provides insight. For example, derivatives of N-methyl-2-pyrrolidinyl benzofurans and benzodioxanes have been synthesized and evaluated for their affinity at nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net These studies revealed that substitutions on the benzene (B151609) ring of the scaffold significantly influence binding affinity and selectivity for the α4β2 nAChR subtype over the α3β4 subtype. researchgate.net Furthermore, subtle structural changes, such as the position of a hydroxyl or amino group on a benzodioxane ring, can dramatically alter the activity profile at different stoichiometries of the α4β2 receptor, leading to selective activation of either the high-sensitivity (α4)2(β2)3 or low-sensitivity (α4)3(β2)2 isoform. researchgate.net Such findings underscore the importance of precise molecular architecture in determining receptor-ligand interactions and functional outcomes.

Enzyme Inhibition Studies

Pyrrolidine derivatives have been identified as potent inhibitors of various enzymes involved in disease processes.

One area of focus has been the inhibition of α-amylase and α-glucosidase, enzymes that are critical in carbohydrate metabolism and are targets for managing type-2 diabetes. nih.gov A study on tert-butyl (S)-2-(2-substituted amine-acetyl)pyrrolidine-1-carboxylate derivatives demonstrated a range of inhibitory potencies against α-glucosidase. nih.gov Compound 3g from this series was the most potent, with an IC₅₀ value of 18.04 μg/mL. nih.gov

| Compound | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| 3g | 18.04 | nih.gov |

| 3f | 27.51 | nih.gov |

| 3e | 28.55 | nih.gov |

| 3d | 29.38 | nih.gov |

In another example, a series of substituted 2-iminopyrrolidines were shown to be potent and selective inhibitors of human inducible nitric oxide synthase (hiNOS), an enzyme involved in inflammatory processes. nih.gov Substitution at the 4- and 5-positions of the pyrrolidine ring yielded highly potent and selective inhibitors. nih.gov Notably, (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine displayed an IC₅₀ of 0.25 µM for hiNOS and exhibited high selectivity over the endothelial (heNOS) and neuronal (hnNOS) isoforms. nih.gov

Modulation of Ion Channels (e.g., Voltage-Gated Sodium and Calcium Channels)

Voltage-gated ion channels are fundamental for the generation and propagation of action potentials in excitable cells like neurons. nih.govuq.edu.au Their modulation by small molecules is a key strategy for treating a variety of diseases. nih.gov

Voltage-Gated Sodium Channels (VGSCs)

Pyrroline (B1223166) derivatives have been developed as potent blockers of VGSCs. nih.gov In one study, analogues of the antiarrhythmic drug mexiletine (B70256) were coupled with a 2,2,5,5-tetramethylpyrroline moiety to create dual-acting compounds. nih.gov These new derivatives were found to be more potent antiarrhythmic agents than mexiletine, with one tert-butyl-substituted analogue being at least 100 times more active. nih.gov This highlights the potential of the pyrrolidine/pyrroline scaffold in designing effective VGSC modulators.

Voltage-Gated Calcium Channels (VGCCs)

VGCCs, particularly the CaV2.2 (N-type) and CaV3 (T-type) channels, are critical in neurotransmission and pain signaling, making them important therapeutic targets. nih.govmdpi.comharvard.edu Pyrrolidine-based structures have been explored as inhibitors of these channels. For instance, structural hybridization of known pharmacophores has led to the development of novel pyrrolidine-based T-type calcium channel inhibitors. iasp-pain.org A representative compound from one such series showed significant analgesic efficacy in a preclinical model of neuropathic pain, comparable to the established drug gabapentin. iasp-pain.org

The CaV2.2 channel is a well-validated pain target, and its function can be modulated by interacting proteins. researchgate.net Small molecules that disrupt these protein-protein interactions can indirectly regulate channel activity. For example, the small molecule (S)-lacosamide can prevent the phosphorylation of an auxiliary protein (CRMP2), which in turn decreases CaV2.2-mediated calcium currents. researchgate.net This mechanistic approach offers another avenue for the development of therapeutics based on the modulation of ion channel complexes.

Future Directions and Emerging Research Avenues for 2s 2 Isopropylpyrrolidine

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The future of synthesizing (2S)-2-isopropylpyrrolidine and its derivatives is increasingly geared towards "green" and sustainable practices. Researchers are moving away from traditional methods that rely on harsh reagents and multiple protection-deprotection steps, instead focusing on atom-economical and environmentally benign strategies.

A significant area of development is the use of bio-derived starting materials. For instance, levulinic acid, a platform chemical derived from lignocellulosic biomass, is being explored as a sustainable precursor for producing various pyrrolidones. researchgate.net The synthetic pathways often involve reductive amination, a process that is being optimized with heterogeneous catalysts to improve efficiency and facilitate catalyst recycling. researchgate.net Another green approach involves the use of supramolecular catalysts, such as β-cyclodextrin, which can facilitate the synthesis of pyrrolidine (B122466) derivatives in aqueous media, thereby reducing the reliance on volatile organic solvents. rsc.org

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of nitrogen heterocycles. nih.gov This technology offers enhanced safety, particularly when dealing with potentially hazardous intermediates, and allows for precise control over reaction parameters, often leading to higher yields and purity. nih.gov The development of continuous flow processes for the stereoselective synthesis of substituted pyrrolidines represents a significant step towards more sustainable and scalable production.

Future research will likely focus on combining these strategies, for example, by integrating biocatalysis with flow chemistry to create highly efficient and sustainable synthetic routes to chiral pyrrolidines like this compound.

Expansion of Chiral Catalysis and Ligand Design for Diverse Chemical Transformations

The pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis, largely due to the groundbreaking success of proline and its derivatives. mdpi.com The this compound scaffold is a valuable component in this field, and its future applications are set to expand significantly. The isopropyl group provides specific steric bulk that can influence the stereochemical outcome of a reaction, making it a key tuning element in catalyst design.

Research is focused on designing novel ligands and organocatalysts based on the this compound core for a wider array of chemical transformations. While its use in aldol (B89426) and Michael reactions is well-established, new frontiers include C-H activation, photoredox catalysis, and electro-organic synthesis. The development of bifunctional catalysts, which incorporate both a Lewis base (the pyrrolidine nitrogen) and a hydrogen-bond donor or other activating group, is a particularly active area. mdpi.com

The table below summarizes the types of transformations where pyrrolidine-based catalysts have shown significant promise, indicating potential areas for the application of new catalysts derived from this compound.

| Catalytic Transformation | Catalyst Type | Potential Application Area |

| Aldol Reactions | Proline-based dipeptides, Prolinamides | C-C bond formation in aqueous & organic media mdpi.com |

| Michael Additions | Diarylprolinol silyl (B83357) ethers | Asymmetric conjugate additions |

| Diels-Alder Cycloadditions | Imidazolidinones derived from amino acids | Stereoselective formation of cyclic systems mdpi.com |

| Mannich Reactions | Chiral Pyrrolidine-based catalysts | Synthesis of chiral β-amino carbonyl compounds |

| α-Amination/α-Oxidation | Proline derivatives | Enantioselective functionalization of carbonyls |

Future efforts will aim to create more robust and recyclable catalysts based on this scaffold, potentially by immobilizing them on solid supports or designing them for use in alternative solvent systems like water or supercritical fluids.

Advanced Medicinal Chemistry Exploration and Rational Drug Design Based on Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its non-planar, three-dimensional structure allows it to effectively explore pharmacological space, leading to potent and selective interactions with biological targets. nih.govresearchgate.netnih.gov The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.netnih.gov

This compound serves as a valuable chiral building block for creating complex molecules with precisely defined three-dimensional shapes. Future research in this area will focus on several key aspects:

Scaffold Hopping and Bioisosteric Replacement: Using the pyrrolidine core to replace other, less favorable ring systems in existing drug candidates to improve properties such as solubility, metabolic stability, or target affinity.

Fragment-Based Drug Discovery (FBDD): Employing small pyrrolidine-containing fragments to identify initial binding interactions with a protein target, which can then be grown into more potent lead compounds.

Diversity-Oriented Synthesis (DOS): Developing synthetic routes that can generate a wide variety of complex and stereochemically rich pyrrolidine derivatives from a common starting material, enabling the rapid screening of novel chemical matter.

The pyrrolidine scaffold has been incorporated into compounds targeting a wide range of diseases, highlighting its versatility. frontiersin.org

| Therapeutic Area | Example Target/Activity | Reference |

| Oncology | Anticancer, Antitumoral | nih.govfrontiersin.org |

| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Antimalarial | frontiersin.org |

| Central Nervous System | Anticonvulsant, Acetylcholinesterase inhibition | frontiersin.org |

| Inflammatory Diseases | Anti-inflammatory | frontiersin.org |

Rational drug design efforts will increasingly rely on computational chemistry to predict how modifications to the this compound scaffold will affect binding to specific protein targets, thereby guiding synthetic efforts toward more promising drug candidates.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize research involving this compound, from its synthesis to its application in drug discovery. researchgate.net These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the pace of discovery. jetir.org

Key emerging applications of AI/ML in this field include:

Retrosynthesis Planning and Reaction Prediction: AI algorithms can propose novel and efficient synthetic routes to this compound and its derivatives. researchgate.net By training on large databases of chemical reactions, these models can predict the outcomes of unknown reactions, suggest optimal conditions, and minimize the need for trial-and-error experimentation. jetir.orgnih.gov

Catalyst Discovery and Optimization: Machine learning can accelerate the discovery of new catalysts by correlating structural features of pyrrolidine-based ligands with their catalytic performance. researchgate.net This allows for the in silico screening of virtual catalyst libraries to identify the most promising candidates for a specific chemical transformation. For example, ML models can be used to predict how the steric and electronic properties of a this compound-derived ligand will influence the yield and enantioselectivity of a reaction.

Drug Design and Property Prediction: In medicinal chemistry, AI can predict the biological activity of novel compounds based on the pyrrolidine scaffold. researchgate.net Furthermore, ML models are becoming indispensable for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process.

Automated Synthesis: AI-driven robotics platforms can automate the synthesis and testing of new compounds and catalysts. liverpool.ac.uk These "self-driving laboratories" can work around the clock, efficiently exploring reaction space and using ML algorithms to decide which experiments to run next, dramatically speeding up research cycles. liverpool.ac.uk

The synergy between AI, automation, and chemical research will undoubtedly uncover new applications and streamline the development of technologies based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for preparing (2S)-2-Isopropylpyrrolidine with high enantiomeric purity?

The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of a pyrroline precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield the desired stereoisomer. Alternative methods include enzymatic resolution of racemic mixtures or derivatization with chiral auxiliaries followed by chromatography . Characterization via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry is critical to confirm enantiopurity .

Q. How should researchers handle and store this compound to ensure stability?

This compound is hygroscopic and may degrade under prolonged exposure to moisture or oxygen. Store in airtight containers under inert gas (e.g., argon) at –20°C. Safety data sheets (SDS) for analogous pyrrolidine derivatives recommend using PPE (gloves, goggles) to avoid skin/eye contact and working in a fume hood due to potential volatility .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm structure and purity (e.g., δ 1.0–1.5 ppm for isopropyl protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~2800 cm (C-H stretches) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

Density Functional Theory (DFT) studies can predict transition states and enantioselectivity in catalytic hydrogenation. For example, modeling the interaction between a chiral catalyst and pyrroline intermediate can guide solvent selection (e.g., toluene vs. ethanol) and temperature optimization to maximize yield and stereocontrol .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Cross-validate results using multiple techniques (e.g., X-ray crystallography for absolute configuration) and compare with databases like NIST Chemistry WebBook or PubChem. For instance, conflicting H NMR shifts in polar vs. nonpolar solvents highlight the need for standardized reporting conditions .

Q. How does the steric bulk of the isopropyl group influence the reactivity of this compound in organocatalysis?

The isopropyl group enhances stereoelectronic control by restricting conformational flexibility, which is critical in asymmetric Mannich or Michael reactions. Kinetic studies (e.g., variable-temperature NMR) can quantify rotational barriers, while X-ray structures reveal how the substituent directs substrate binding in catalytic pockets .

Q. What are the best practices for quantifying trace impurities in this compound batches?

Use UPLC-MS with a C18 column and ESI ionization to detect sub-0.1% impurities. For chiral contaminants, pair chiral GC or HPLC with a fluorescence detector. Calibrate methods using reference standards (e.g., USP-grade materials) and validate via spike-recovery experiments .

Methodological Notes

- Stereochemical Analysis : Always correlate experimental optical rotation with computed values (e.g., using Gaussian software) to confirm configuration .

- Safety Protocols : Adhere to SDS guidelines for pyrrolidine derivatives, including spill management (e.g., neutralize with dilute acetic acid) and waste disposal .

- Data Reproducibility : Document solvent grades, instrument calibration, and ambient conditions to mitigate variability in published results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.